molecular formula C8H8BrN3O B13310447 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13310447
M. Wt: 242.07 g/mol
InChI Key: VNKXCYDECHHIKJ-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-5-one core substituted with bromine at position 3 and methyl groups at positions 6 and 7. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at C3 enables cross-coupling reactions (e.g., Suzuki–Miyaura), while the methyl groups influence steric and electronic characteristics, modulating solubility and biological activity .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13)

InChI Key

VNKXCYDECHHIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization and bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Key Methods:

  • Cyclocondensation with oxidative halogenation : Amino pyrazoles react with enaminones or chalcones in the presence of potassium persulfate (K₂S₂O₈), followed by halogenation to yield 3-halo derivatives .

  • Microwave-assisted synthesis : β-enaminones undergo cyclocondensation with NH-3-aminopyrazoles, enabling rapid formation of the pyrazolo[1,5-a]pyrimidine core .

  • Reflux in acetic acid : Enaminones react with 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile under reflux to form substituted derivatives, with acetic acid facilitating cyclization .

Nucleophilic Substitution at Position 3

The bromine atom at position 3 acts as a leaving group , enabling substitution with nucleophiles under appropriate conditions. This reactivity is critical for generating functionalized derivatives:

  • Mechanism : The bromine undergoes displacement via SNAr (nucleophilic aromatic substitution) or SN2 mechanisms, depending on the nucleophile and reaction conditions .

  • Applications : Substitution at position 3 allows the introduction of diverse groups (e.g., aryl, alkyl) to modulate electronic and steric properties, influencing biological activity .

Structural Confirmation

  • NMR analysis : ¹H and ¹³C NMR spectra confirm regioselectivity and structural integrity, distinguishing between angular and linear isomers .

  • X-ray diffraction : Used to validate substitution patterns and ring conformations in analogous derivatives .

Comparative Reactivity with Analogues

Compound Substitution Pattern Key Reactivity Features Synthesis Method
3-Bromo-6,7-dimethyl-...Br (3), Me (6,7)Nucleophilic substitution at 3Cyclocondensation + oxidative halogenation
6-(2-Hydroxyethyl)-... Hydroxyethyl (6)Cyclization via lactone ring openingReaction with butyrolactone
2-(Anilinyl)-7-aryl-... Anilinyl (2), aryl (7)Cyclization under refluxEnaminones + acetic acid
3-Formylpyrazolo[1,5-a]pyrimidine Formyl (3)Formylation via iminium saltsMicrowave-assisted synthesis

Biological Implications of Substitution

Substitution patterns significantly influence biological activity:

  • Position 3 : Bromine substitution enhances kinase inhibition (e.g., CDK2/TRKA) by mimicking ATP binding .

  • Positions 6 and 7 : Methyl groups may modulate lipophilicity, affecting cellular permeability and selectivity .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-5-one Derivatives
Compound Name Substituents (Positions) CAS Number Molecular Formula Molecular Weight Key Features
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Br (C3), Me (C6, C7) Not explicitly provided C9H8BrN3O ~256.07 Bromine at C3 for cross-coupling; methyl groups enhance lipophilicity
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Br (C3), CF3 (C7) Not explicitly provided C8H4BrF3N3O 281.95 Electron-withdrawing CF3 group increases electrophilicity
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Br (C3), Cl (C5, C7) 114040-06-1 C6H2BrCl2N3 277.91 Dual chloro substitution enhances halogen bonding potential
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one Br (C3), Et (C6), Me (C5) 1403767-27-0 C9H10BrN3O 256.10 Ethyl group increases steric bulk compared to methyl

Physicochemical Properties

  • Thermal Stability: Limited data exist, but brominated derivatives generally decompose above 200°C .

Biological Activity

3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the recent findings on its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antibacterial activities.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8BrN3O
  • CAS Number : 1708944

Anti-inflammatory Activity

Recent studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, the compound was evaluated in various models for its ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)Selectivity Index
This compound10.20.011020

This demonstrates a strong selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. The compound has shown promise against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)15.3Induction of apoptosis
HepG2 (Liver)12.7Inhibition of cell proliferation
A549 (Lung)20.5Inhibition of angiogenesis

In vivo studies corroborate these findings, showing significant tumor growth inhibition in xenograft models .

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, suggesting further structural modifications could enhance efficacy .

Case Studies

  • Anti-inflammatory Efficacy : In a rat model of carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to controls. Histopathological analysis revealed minimal tissue damage, supporting its gastrointestinal safety profile .
  • Anticancer Study : A study involving the administration of the compound to mice with induced tumors showed a marked decrease in tumor size after treatment for four weeks. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Q & A

Q. Example Table: Optimization of Cross-Coupling Conditions

Boronic Acid DerivativeCatalyst SystemYield (%)Reference
Aryl boronic acidsXPhosPdG2/XPhos85–93
Heteroaryl boronic acidsPd(PPh₃)₄70–82

Advanced: How does 3-bromo-6,7-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one modulate p53-dependent apoptosis in cancer cells?

Answer:
Mechanistic studies in cervical cancer cells (HeLa, SiHa) reveal:

  • Cell cycle arrest : Induction of G2/M phase arrest in HeLa and G1 phase arrest in SiHa cells via p53 activation .
  • p53 nuclear translocation : Confirmed via immunocytochemistry, showing increased nuclear p53 levels .
  • Downstream targets : Upregulation of pro-apoptotic BAX , downregulation of Bcl2 , and induction of p21 (CDKI) via RT-PCR and immunoblotting .
  • Phosphorylation : Enhanced phospho-p53 (Ser15) levels, indicative of DNA damage response activation .

Q. Experimental Design :

  • Dose-response assays : IC₅₀ values determined via MTT assays.
  • Flow cytometry : Cell cycle analysis using propidium iodide staining.
  • Western blotting : Quantification of p53, BAX, Bcl2, and p21.

Basic: What spectroscopic and crystallographic methods are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign regiochemistry using NOE experiments (e.g., proximity of methyl and 6-H protons in pyrazolo[1,5-a]pyrimidines) .
    • HSQC/HMBC : Resolve ambiguities in fused-ring systems .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas .
  • X-ray Crystallography : Resolves substituent positioning, as in 7-amino-3-(2'-chlorophenylazo) derivatives (melting point 266–268°C) .

Advanced: What structure-activity relationships (SAR) govern 5-HT₆ receptor antagonism in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Key SAR insights from 5-HT₆ receptor antagonists:

  • Hydrogen bonding : Intramolecular H-bonding between 3-sulfo and 2-methylamino groups enhances potency (picomolar IC₅₀) .
  • Substituent effects :
    • 5,7-Disubstitution : Small, compact groups (e.g., methyl, trifluoromethyl) improve receptor affinity .
    • PI groups : Positively ionizable groups at C-5/C-7 minimally affect potency but modulate cLogP (e.g., cLogP reduction from 3.2 to 2.8 improves solubility) .

Q. Table: Selectivity Profile of Lead Compound 7

TargetIC₅₀ (nM)Selectivity vs. 5-HT₆
5-HT₆0.121x
5-HT₂B>10,000>83,000x
hERG>30,000>250,000x

Basic: What safety precautions are required when handling 3-bromo-6,7-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one?

Answer:
Based on GHS classification:

  • Hazards : Harmful if swallowed (H302), skin irritation (H315), eye irritation (H319), respiratory irritation (H335) .
  • Protective measures :
    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How do electronic effects influence the fluorescence properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?

Answer:

  • ICT (Intramolecular Charge Transfer) : Electron-withdrawing groups (e.g., -CF₃) enhance Stokes shifts (e.g., 440 nm absorption in THF) .
  • pH stability : Fluorescence intensity decreases under acidic conditions (pH 2) due to protonation of the pyrimidine ring .
  • Solvent effects : Polar solvents (e.g., DMSO) redshift emission maxima by stabilizing excited states .

Q. Example Data :

Compoundλₐbs (nm)λₑm (nm)Stokes Shift (nm)
4f44052080
4c42550580

Advanced: How can researchers resolve contradictions in regioselectivity during pyrazolo[1,5-a]pyrimidine synthesis?

Answer:
Contradictions arise from competing cyclization pathways (e.g., Hori vs. Girges methodologies ). Mitigation strategies:

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • Theoretical modeling : DFT calculations predict thermodynamic favorability of 5- vs. 7-substitution .
  • Experimental validation : NOE NMR or X-ray crystallography to confirm regiochemistry .

Basic: What biological assays are used to evaluate anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • In vitro cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, SiHa) .
  • Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation .
  • Target engagement : Western blotting for p53, BAX, and p21 .

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